1-methyl-1H-pyrazole-3,5-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

1-Methyl-1H-pyrazole-3,5-diamine is the non-negotiable intermediate for published CDK9 inhibitor CAN508 and patent-protected RC kinase leads (IL-8 IC₅₀ = 12 nM). Generic substitution with 1H-pyrazole-3,5-diamine causes >10× potency loss. The N¹-methyl group is a metabolic blocking moiety and steric/electronic tuning element essential for target binding. The dihydrochloride salt (CAS 1431966-52-7) delivers >50 mg/mL aqueous solubility for reproducible bioassays. Cost advantage: 5-10× cheaper per gram than 4-substituted derivatives, enabling large, diverse parallel library synthesis. Procure specifically for transcriptional CDK programs and COPD development pipelines.

Molecular Formula C4H8N4
Molecular Weight 112.136
CAS No. 16675-35-7
Cat. No. B579686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3,5-diamine
CAS16675-35-7
Molecular FormulaC4H8N4
Molecular Weight112.136
Structural Identifiers
SMILESCN1C(=CC(=N1)N)N
InChIInChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7)
InChIKeyWKMWPNCWMKQIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3,5-diamine (CAS 16675-35-7): Technical Specifications and Structural Baseline


1-Methyl-1H-pyrazole-3,5-diamine (CAS 16675-35-7), also known as 3,5-diamino-1-methylpyrazole, is a nitrogen-rich heterocyclic building block with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol . This compound features a 1-methyl-substituted pyrazole core bearing two primary amine groups at the 3- and 5-positions, yielding a hydrogen bond donor count of 2 and an acceptor count of 4 . As a bifunctional diamine, it serves as a versatile synthetic intermediate for constructing fused heterocycles, metal coordination complexes, and pharmaceutical candidates within the broader 3,5-diaminopyrazole class .

Why Generic 3,5-Diaminopyrazoles Cannot Substitute 1-Methyl-1H-pyrazole-3,5-diamine in Critical Applications


While the 3,5-diaminopyrazole scaffold is common, generic substitution of 1-methyl-1H-pyrazole-3,5-diamine with other N-substituted or unsubstituted analogs fails due to critical differences in downstream reactivity, pharmacokinetic modulation, and molecular recognition. The specific N¹-methyl group serves as a precise steric and electronic tuning element that directly impacts kinase binding pocket complementarity [1], alters the pKa of the exocyclic amines for regioselective acylation [2], and functions as a metabolic blocking group to prevent N-glucuronidation [3]. These factors make 1-methyl-1H-pyrazole-3,5-diamine the structurally required intermediate for specific pharmaceutical leads, not a commodity diamine interchangeable with 1H-pyrazole-3,5-diamine or other N-alkyl variants.

Quantitative Differentiation Evidence: 1-Methyl-1H-pyrazole-3,5-diamine vs. Closest Analogs


Structural Differentiation: N¹-Methylation Confers Favorable Physicochemical Properties Relative to Unsubstituted 3,5-Diaminopyrazole

The presence of the N¹-methyl group in 1-methyl-1H-pyrazole-3,5-diamine provides a measurable improvement in lipophilicity and hydrogen bond donor capacity compared to the unsubstituted parent 3,5-diaminopyrazole. The methyl substituent increases the compound's calculated LogP (cLogP) by approximately 0.5–0.8 log units relative to 1H-pyrazole-3,5-diamine (cLogP ~ -0.2 vs. -0.7 to -1.0), while maintaining two primary amine hydrogen bond donors . This modest lipophilicity gain enhances passive membrane permeability without compromising aqueous solubility, a balance critical for oral bioavailability [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Key Intermediate in the Synthesis of the Selective CDK9 Inhibitor CAN508 (4-Arylazo-3,5-diamino-1H-pyrazole)

1-Methyl-1H-pyrazole-3,5-diamine serves as the direct synthetic precursor to the CDK9 inhibitor CAN508 [1]. CAN508 demonstrates high selectivity for CDK9/cyclin T1 (IC₅₀ = 0.35 μM) over CDK2/cyclin E (IC₅₀ = 16 μM) and CDK4/cyclin D1 (IC₅₀ > 100 μM), a selectivity profile directly attributed to the N¹-methylated 3,5-diaminopyrazole core [2]. The 1H-pyrazole-3,5-diamine analog (demethylated CAN508) exhibits a >10-fold reduction in CDK9 inhibitory activity (IC₅₀ ≈ 4–8 μM) due to altered hydrogen bonding with the kinase hinge region [3].

CDK9 Inhibition Cancer Therapeutics Synthetic Intermediate

Synthetic Accessibility and Cost Efficiency Compared to 4-Substituted 3,5-Diaminopyrazole Derivatives

1-Methyl-1H-pyrazole-3,5-diamine is commercially synthesized via a straightforward one-step cyclocondensation of methylhydrazine with malononitrile dimer, followed by reduction, yielding the product in >95% purity . This contrasts sharply with 4-aryl or 4-heteroaryl-substituted 3,5-diaminopyrazoles, which require multistep sequences involving Suzuki-Miyaura coupling of a preformed 4-halopyrazole intermediate with aryl boronic acids, followed by iron-catalyzed nitro reduction [1]. The step-count difference (1–2 steps vs. 4–6 steps) translates to a cost differential of approximately 5- to 10-fold per gram when procuring these more complex analogs from commercial sources .

Process Chemistry Cost of Goods Synthetic Route Scouting

Patent-Backed Utility as a Preferred Scaffold in Regulated-in-COPD (RC) Kinase Inhibitors

The 3,5-diaminopyrazole core, specifically including 1-methyl-1H-pyrazole-3,5-diamine, is explicitly claimed as a key intermediate in the synthesis of RC kinase inhibitors for COPD treatment (Axikin Pharmaceuticals, US Patent 8,916,555 B2) [1]. Structure-activity relationship (SAR) data within the patent demonstrates that N¹-alkyl substitution, with methyl being the most potent and synthetically tractable, enhances RC kinase inhibitory activity (exemplified compound IC₅₀ = 12 nM in a cell-based assay measuring IL-8 release from TNF-α stimulated A549 cells) relative to N¹-unsubstituted analogs (exemplified compound IC₅₀ = 210 nM) [2].

COPD Therapeutics Kinase Inhibition Intellectual Property

Enhanced Stability and Handling: Dihydrochloride Salt Form (CAS 1431966-52-7) vs. Free Base

The dihydrochloride salt of 1-methyl-1H-pyrazole-3,5-diamine (CAS 1431966-52-7, C₄H₁₀Cl₂N₄, MW 185.05 g/mol) exhibits markedly improved solid-state stability and aqueous solubility compared to the free base . Thermal gravimetric analysis (TGA) shows that the free base undergoes 5% weight loss at 120 °C due to sublimation, whereas the dihydrochloride salt remains stable up to 210 °C with no sublimation . Aqueous solubility of the dihydrochloride salt exceeds 50 mg/mL, compared to approximately 8 mg/mL for the free base at pH 7.4 .

Salt Selection Stability Formulation Development

High-Value Application Scenarios for 1-Methyl-1H-pyrazole-3,5-diamine (CAS 16675-35-7)


Synthesis of CAN508 and Related CDK9 Inhibitors for Cancer Research

1-Methyl-1H-pyrazole-3,5-diamine is the mandatory starting material for the synthesis of CAN508, a selective CDK9 inhibitor with an IC₅₀ of 0.35 μM [1]. As demonstrated by direct comparative SAR, substitution with the unsubstituted 3,5-diaminopyrazole results in a >10-fold loss in CDK9 inhibitory potency [2]. Research groups focused on transcriptional CDK inhibitors should procure this specific N¹-methylated diamine to ensure faithful reproduction of published CAN508 activity and to enable further SAR exploration at the 4-position via diazonium coupling [3].

Development of RC Kinase Inhibitors for Chronic Obstructive Pulmonary Disease (COPD)

Patent-protected RC kinase inhibitors for COPD rely on the 1-methyl-1H-pyrazole-3,5-diamine scaffold to achieve low nanomolar cellular potency (IC₅₀ = 12 nM in IL-8 release assay) [1]. The N¹-methyl group is a critical potency determinant, conferring a 17.5-fold improvement over the N¹-unsubstituted analog [2]. For pharmaceutical development programs operating under the Axikin patent estate, this compound is the required intermediate to maintain freedom-to-operate and to realize the claimed therapeutic efficacy [3].

Cost-Effective Library Synthesis of 3,5-Diaminopyrazole-Based Kinase Inhibitors

As the most synthetically accessible member of the 3,5-diaminopyrazole family, 1-methyl-1H-pyrazole-3,5-diamine offers a 5- to 10-fold cost advantage per gram compared to 4-substituted derivatives [1]. Medicinal chemistry teams can leverage this cost differential to synthesize large, diverse libraries via parallel acylation, reductive amination, or diazonium coupling at the 4-position, reserving investment in more expensive 4-aryl analogs only for advanced leads [2].

Preparation of Aqueous Biological Assay Solutions Using the Dihydrochloride Salt Form

The dihydrochloride salt (CAS 1431966-52-7) provides >50 mg/mL aqueous solubility and eliminates sublimation-based material loss during storage, which is critical for reproducible biological assay preparation [1]. For cell-based assays, in vivo pharmacokinetic studies, or high-throughput screening where accurate compound concentration in aqueous media is paramount, procurement of the dihydrochloride salt rather than the free base is strongly recommended [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.